molecular formula C10H10N2O4 B1597260 2,3-Dihydroxy-6,7-dimethoxyquinoxaline CAS No. 4784-02-5

2,3-Dihydroxy-6,7-dimethoxyquinoxaline

Cat. No. B1597260
CAS RN: 4784-02-5
M. Wt: 222.2 g/mol
InChI Key: AVEIMNFUPXGCJQ-UHFFFAOYSA-N
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Description

“2,3-Dihydroxy-6,7-dimethoxyquinoxaline” is a chemical compound with the molecular formula C10H10N2O4. It is used for research and development purposes .


Synthesis Analysis

The synthesis of quinoxaline derivatives has been extensively studied over the past two decades . A general procedure involves the use of 1,4-binucleophiles and 2,3-dichloroquinoxaline derivatives . Another method involves the use of methyl-2,3-diamino benzoate as the starting material .


Molecular Structure Analysis

The molecular weight of “2,3-Dihydroxy-6,7-dimethoxyquinoxaline” is 222.2 g/mol. The structure of quinoxaline is defined as a weakly basic bi-cyclic compound having fused benzene and pyrazine rings .


Chemical Reactions Analysis

2,3-Dihydroxyquinoxaline undergoes electrophilic substitution reaction with sulfuric acid solution and potassium nitrate to form 2,3-dihydroxy-6-nitroquinoxaline . It also reacts with Ru 3 (CO) 12 in DMSO to give the Ru (CO) 2 (dhq) (DMSO) complex .

Scientific Research Applications

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Here are some applications of quinoxaline derivatives:

  • Anti-Cancer & Anti-Proliferative Activity

    • Quinoxaline derivatives have been studied for their potential anti-cancer and anti-proliferative activities .
    • The methods of application or experimental procedures typically involve in vitro testing on cancer cell lines .
    • The outcomes of these studies vary, but some quinoxaline derivatives have shown promising results in inhibiting the growth of certain types of cancer cells .
  • Anti-Microbial Activity

    • Quinoxaline derivatives have also been studied for their potential anti-microbial activities .
    • These studies typically involve testing the compounds against various types of bacteria and fungi .
    • Some quinoxaline derivatives have been found to inhibit the growth of certain types of bacteria and fungi .
  • Anti-Convulsant Activity

    • Some quinoxaline derivatives have been studied for their potential anti-convulsant activities .
    • These studies typically involve testing the compounds in animal models of epilepsy .
    • Some quinoxaline derivatives have been found to reduce seizure activity in these models .
  • Anti-Tuberculosis Activity

    • Quinoxaline derivatives have been studied for their potential anti-tuberculosis activities .
    • These studies typically involve testing the compounds against Mycobacterium tuberculosis .
    • Some quinoxaline derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
  • Anti-Malarial Activity

    • Quinoxaline derivatives have been studied for their potential anti-malarial activities .
    • These studies typically involve testing the compounds against Plasmodium falciparum .
    • Some quinoxaline derivatives have been found to inhibit the growth of Plasmodium falciparum .
  • Anti-Leishmanial Activity

    • Quinoxaline derivatives have been studied for their potential anti-leishmanial activities .
    • These studies typically involve testing the compounds against Leishmania species .
    • Some quinoxaline derivatives have been found to inhibit the growth of Leishmania species .

Safety And Hazards

The compound is not intended for medicinal or household use . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, certifying them a great future in medicinal chemistry . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens .

properties

IUPAC Name

6,7-dimethoxy-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)12-10(14)9(13)11-5/h3-4H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEIMNFUPXGCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)C(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346648
Record name 2,3-Dihydroxy-6,7-dimethoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxy-6,7-dimethoxyquinoxaline

CAS RN

4784-02-5
Record name 2,3-Dihydroxy-6,7-dimethoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6,7-Dimethoxy-1,4-dihydroquinoxaline-2,3-dione was prepared from 1,2-dimethoxybenzene. Nitration of 1,2-dimethoxybenzene gave 1,2-dimethoxy-4,5-dinitrobenzene, which was reduced to 1,2-diamino-4,5-dimethoxybenzene. Condensation of the diamine with oxalic acid gave 6,7-dimethoxy-1,4-dihydroquinoxaline-2,3-dione.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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